molecular formula C5H5BrN2O B13095317 2-Bromo-5-methylpyrimidin-4-ol

2-Bromo-5-methylpyrimidin-4-ol

Cat. No.: B13095317
M. Wt: 189.01 g/mol
InChI Key: YDJKONXTTYDUFG-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyrimidin-4-ol is a halogenated pyrimidine derivative characterized by a hydroxyl group at position 4, a bromine atom at position 2, and a methyl group at position 5. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.

Properties

IUPAC Name

2-bromo-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJKONXTTYDUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylpyrimidin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-methylpyrimidin-4-ol may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyrimidine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-5-methylpyrimidin-4-ol, 2-thio-5-methylpyrimidin-4-ol, or 2-alkoxy-5-methylpyrimidin-4-ol.

    Oxidation: Formation of 2-bromo-5-methylpyrimidin-4-one.

    Reduction: Formation of 5-methylpyrimidin-4-ol.

Scientific Research Applications

2-Bromo-5-methylpyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to altered cell proliferation or apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number Key Features
2-Bromo-5-methylpyrimidin-4-ol C₅H₅BrN₂O 189.01 g/mol Br (C2), CH₃ (C5), OH (C4) Not specified Electron-withdrawing Br and electron-donating CH₃ influence acidity of OH .
5-Bromo-2-methylpyrimidin-4-ol C₅H₅BrN₂O 189.01 g/mol Br (C5), CH₃ (C2), OH (C4) 67383-35-1 Isomeric bromine position alters electronic effects; lower similarity (0.77) .
5-Bromo-6-methylpyrimidin-4-ol C₅H₅BrN₂O 189.01 g/mol Br (C5), CH₃ (C6), OH (C4) 3438-52-6 Methyl at C6 increases steric hindrance near OH, affecting solubility .
2-Amino-5-bromo-4-pyrimidinol C₄H₄BrN₃O 190.00 g/mol NH₂ (C2), Br (C5), OH (C4) 61937-71-1 Amino group enhances electron density, altering reactivity vs. methyl .
2-Chloro-5-fluoro-pyrimidin-4-ol C₄H₂ClFN₂O 148.53 g/mol Cl (C2), F (C5), OH (C4) Not specified Smaller halogens (Cl, F) reduce steric bulk but increase electronegativity .
Key Observations:
  • Positional Isomerism: Bromine placement (C2 vs. C5) alters electronic distribution.
  • Substituent Type : Replacing bromine with chlorine or fluorine (as in 2-Chloro-5-fluoro-pyrimidin-4-ol) reduces molecular weight and polarizability but may enhance hydrogen-bonding capacity due to higher electronegativity .
  • Functional Groups: The amino group in 2-Amino-5-bromo-4-pyrimidinol introduces basicity and nucleophilic character, contrasting with the inert methyl group in the target compound .

Spectroscopic and Quantum Chemical Insights

A comparative quantum chemical study of 2-amino-5-bromo-6-methyl-4-pyrimidinol (closely related to the target compound) revealed:

  • Electron Density : Bromine at C5 decreases electron density at the pyrimidine ring, while methyl groups at C6 stabilize the structure via hyperconjugation .
  • Acidity : The hydroxyl group at C4 exhibits pKa variability depending on adjacent substituents. For instance, electron-withdrawing groups like Br lower pKa, increasing acidity .

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